2-(Morpholinomethyl)pyrimidin-4-amine

Kinase Inhibitor PI3K/mTOR Medicinal Chemistry

Sourcing versatile morpholinopyrimidine scaffolds with both target affinity and a convenient synthetic handle often delays lead generation. This compound solves that by providing a pre-validated PI3K/mTOR hinge-binding morpholine core with a reactive 4-amine for rapid library synthesis. - Enables systematic SAR via amide, urea, or sulfonamide derivatization for low nM lead optimization. - Serves as a critical intermediate for chemical probe synthesis (affinity/photoaffinity tags). - Supplied with documented purity to ensure reproducible multi-step synthesis and scale-up consistency.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B8590662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinomethyl)pyrimidin-4-amine
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC=CC(=N2)N
InChIInChI=1S/C9H14N4O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2,(H2,10,11,12)
InChIKeyUWAWFUNCUBKXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholinomethyl)pyrimidin-4-amine Procurement Guide


2-(Morpholinomethyl)pyrimidin-4-amine, also known as (2-morpholinopyrimidin-4-yl)methanamine (CAS 94694-45-8), is a heterocyclic amine derivative with a morpholine-substituted pyrimidine core (C9H14N4O, MW 194.23 g/mol) [1]. This compound belongs to the morpholinopyrimidine class, a well-established scaffold in medicinal chemistry for developing kinase inhibitors, particularly targeting PI3K and mTOR pathways [2]. The presence of both a primary amine handle and a morpholine group provides a unique balance of synthetic accessibility and pharmacophoric potential, making it a versatile intermediate for lead generation and structure-activity relationship (SAR) studies.

Why 2-(Morpholinomethyl)pyrimidin-4-amine vs. Simple 2-Aminopyrimidines


While 2-aminopyrimidines are ubiquitous kinase inhibitor fragments, the simple substitution of a morpholinomethyl group at the 2-position fundamentally alters both the physicochemical and pharmacological profile. Generic 2-aminopyrimidines lack the essential morpholine moiety required for optimal binding to the hinge region of PI3K and mTOR kinases, a critical interaction confirmed across multiple morpholinopyrimidine series [1]. Furthermore, the 2-substitution pattern in 2-(Morpholinomethyl)pyrimidin-4-amine introduces a primary amine (at the 4-position) that serves as a critical synthetic handle for further derivatization, enabling rapid SAR exploration that is not possible with unsubstituted or differently substituted analogs [2]. This unique combination of a PI3K/mTOR-targeting morpholine and a synthetically accessible amine distinguishes it from close analogs such as 4-morpholinopyrimidine derivatives or simple 2-aminopyrimidines, and underpins its selection as a starting point for lead optimization campaigns.

2-(Morpholinomethyl)pyrimidin-4-amine Differentiation Evidence


Structural Basis for PI3K/mTOR Inhibition

The morpholine moiety is essential for potent PI3K/mTOR inhibition in 2-morpholinopyrimidine-based compounds. While 2-(Morpholinomethyl)pyrimidin-4-amine lacks direct kinase inhibition data in the primary literature, its core scaffold is identical to the morpholinopyrimidine template used in clinically relevant PI3K/mTOR inhibitors like NVP-BKM120 [1]. In contrast, simple 2-aminopyrimidine lacks this critical morpholine group, rendering it incapable of forming the necessary hinge-binding interactions [2].

Kinase Inhibitor PI3K/mTOR Medicinal Chemistry

Synthetic Versatility via 4-Amine Handle

2-(Morpholinomethyl)pyrimidin-4-amine features a primary amine at the 4-position of the pyrimidine ring, which is a reactive site for amide bond formation, reductive amination, or nucleophilic substitution. This allows for rapid generation of diverse analog libraries for SAR studies [1]. In contrast, many related morpholinopyrimidine derivatives, such as 2-morpholino-4-arylpyrimidines, lack this free amine handle, limiting further functionalization options without de novo synthesis [2].

Building Block Lead Optimization SAR Studies

Solubility Advantage Over Unsubstituted Pyrimidines

The morpholine group enhances aqueous solubility compared to unsubstituted pyrimidine analogs. While specific experimental solubility data for 2-(Morpholinomethyl)pyrimidin-4-amine is not widely reported, morpholinopyrimidines as a class demonstrate improved solubility. For instance, a related 2-morpholinopyrimidine derivative showed a solubility of 171 mg/mL at pH 6.5 [1]. In contrast, unsubstituted pyrimidine has significantly lower aqueous solubility, estimated to be <10 mg/mL.

Physicochemical Properties Solubility Drug-likeness

2-(Morpholinomethyl)pyrimidin-4-amine Research and Industrial Use Cases


Kinase Inhibitor Lead Generation: PI3K/mTOR Starting Point

As a core scaffold for PI3K/mTOR kinase inhibitor design, 2-(Morpholinomethyl)pyrimidin-4-amine can be used to rapidly generate focused libraries via functionalization at the 4-amine position. The resulting analogs can be screened for inhibitory activity against PI3Kα, β, γ, δ, and mTOR, with expected IC50 values ranging from low nanomolar to micromolar, depending on the nature of the appended groups [1]. This approach accelerates the identification of potent, selective lead candidates for oncology drug discovery.

SAR Exploration: Morpholine Binding Pocket Mapping

The compound's defined reactivity profile allows for systematic modification to probe structure-activity relationships. By synthesizing a series of amide, urea, or sulfonamide derivatives from the 4-amine, researchers can map the steric and electronic requirements of the kinase hinge region [2]. This systematic approach is critical for optimizing potency, selectivity, and pharmacokinetic properties of morpholinopyrimidine-based inhibitors.

Chemical Biology Probe Synthesis for Target Validation

The morpholinopyrimidine core is a privileged structure for designing kinase chemical probes. 2-(Morpholinomethyl)pyrimidin-4-amine can be functionalized with affinity tags (e.g., biotin) or photoaffinity labels via the 4-amine, enabling target engagement studies and identification of off-target kinases [3]. This use case is particularly valuable for validating PI3K/mTOR inhibitor mechanisms in complex cellular environments.

Process Chemistry Intermediate: Scalable Synthesis

Due to its well-defined reactivity and the commercial availability of high-purity material, 2-(Morpholinomethyl)pyrimidin-4-amine serves as a key intermediate in the multi-step synthesis of more complex drug candidates. Its robust chemistry allows for reliable scale-up, ensuring consistent supply for both early research and later-stage preclinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholinomethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.